1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine
Description
1-(2-Fluoroethyl)-N-phenylpyrrolidin-3-amine is a synthetic organic compound that features a pyrrolidine ring substituted with a phenyl group and a fluoroethyl group
Properties
IUPAC Name |
1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-7-9-15-8-6-12(10-15)14-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFBJPYRTSQYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=CC=CC=C2)CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine typically involves the reaction of N-phenylpyrrolidin-3-amine with 2-fluoroethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-N-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Fluoroethyl)-N-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active amines.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
2-Fluoroethanol: A simpler fluorinated alcohol with similar reactivity but different applications.
N-Phenylpyrrolidine: Lacks the fluoroethyl group, resulting in different chemical and biological properties.
Fluoroethyl azides: Used in radiolabeling and click chemistry, showcasing the versatility of the fluoroethyl group.
Uniqueness: 1-(2-Fluoroethyl)-N-phenylpyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring, phenyl group, and fluoroethyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
